
2-(Piperidin-1-ylmethyl)pyridine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidines, including “2-(Piperidin-1-ylmethyl)pyridine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Treatment involving “2-(Piperidin-1-ylmethyl)pyridine” was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner . This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .
Antiviral Applications
Piperidine derivatives, including “2-(Piperidin-1-ylmethyl)pyridine”, have been utilized as antiviral agents .
Antimalarial Applications
Piperidine derivatives have also been used in antimalarial applications .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties .
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents .
Analgesic and Anti-inflammatory Applications
Compounds with a piperidine moiety show a wide variety of biological activities, including analgesic and anti-inflammatory effects .
Antipsychotic Applications
Piperidine and its derivatives, including “2-(Piperidin-1-ylmethyl)pyridine”, have been utilized as antipsychotic agents .
Mechanism of Action
Target of Action
The primary targets of 2-(Piperidin-1-ylmethyl)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
2-(Piperidin-1-ylmethyl)pyridine interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from performing their normal functions .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(Piperidin-1-ylmethyl)pyridine affects various biochemical pathways. These pathways are primarily involved in cell proliferation and survival . By inhibiting ALK and ROS1, the compound disrupts these pathways, leading to a decrease in cell proliferation and survival .
Result of Action
The result of the action of 2-(Piperidin-1-ylmethyl)pyridine is a decrease in cell proliferation and survival . This is due to the compound’s ability to inhibit the activity of ALK and ROS1, which are key players in these processes .
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXLDFXGPHVDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291820 | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)pyridine | |
CAS RN |
71172-77-5 | |
| Record name | NSC78460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of a copper complex containing 2-(piperidin-1-ylmethyl)pyridine influence its interaction with DNA?
A: Research suggests that the copper complex containing 2-(piperidin-1-ylmethyl)pyridine, specifically [[Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate] hydrate, interacts with DNA via intercalation []. This is in contrast to similar copper complexes containing quinoline as a ligand, which were found to interact with DNA through minor groove binding []. This difference in binding mode highlights the importance of ligand structure in determining the DNA interaction mechanism of metal complexes.
Q2: What is the impact of 2-(piperidin-1-ylmethyl)pyridine containing copper complexes on DNA stability?
A: While the provided research [] doesn't directly assess the impact of [[Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate] hydrate on DNA stability, it does note that other copper complexes utilizing quinoline as a ligand, which interact via groove binding, demonstrate a higher capacity for DNA destabilization compared to the intercalating complex containing 2-(piperidin-1-ylmethyl)pyridine. Further research is needed to directly evaluate the effect of [[Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate] hydrate on DNA stability and compare it to other similar complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





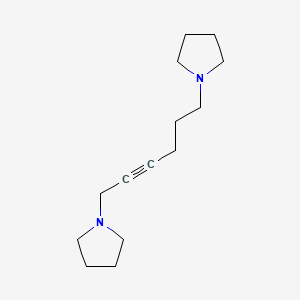
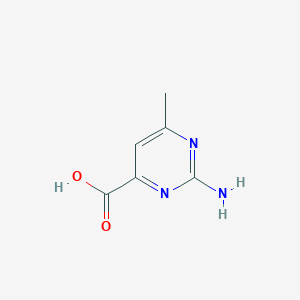
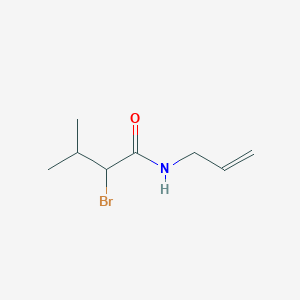

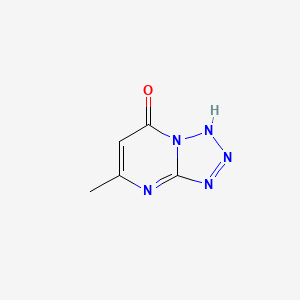
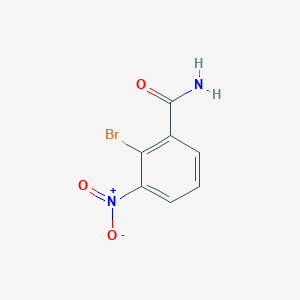
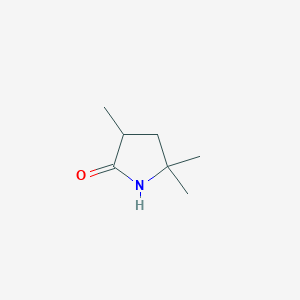



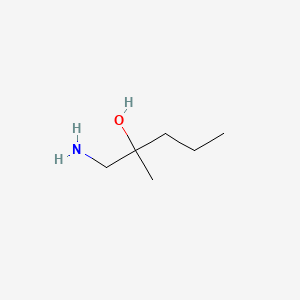
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)